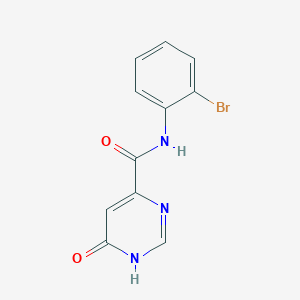
N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a bromophenyl group, which is a phenyl ring with a bromine atom attached. The “carboxamide” part of the name suggests the presence of a carboxamide group (CONH2), and the “6-hydroxy” indicates a hydroxyl group (OH) attached to the 6th carbon of the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of a compound similar to “N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide”, namely “N-(2-bromophenyl)benzamide”, has been analyzed . The molecular formula of “N-(2-bromophenyl)benzamide” is C13H10BrNO, with an average mass of 276.129 Da and a monoisotopic mass of 274.994568 Da .Chemical Reactions Analysis
Again, while specific reactions involving “N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide” are not available, N-(2-bromophenyl)acrylamides have been shown to undergo a palladium-catalyzed Heck/Suzuki cascade reaction . This reaction was found to tolerate a wide range of functional groups .Applications De Recherche Scientifique
Antiviral Activity
Research on 2,4-Diamino-6-hydroxypyrimidines, including derivatives similar to N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide, has shown potential antiviral activities. These compounds, when modified, have exhibited inhibitory effects against retroviruses, demonstrating promising antiretroviral activity. The specific derivatives were effective against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture, highlighting their potential for further exploration in antiviral therapy (Hocková et al., 2003).
Antimicrobial Activity
The synthesis of new derivatives from core structures similar to N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide has led to compounds with notable antimicrobial activities. For instance, thio-substituted ethyl nicotinate derivatives underwent further cyclization to thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives, which were tested and displayed considerable antimicrobial properties (Gad-Elkareem et al., 2011).
Synthesis and Characterization for Drug Development
The synthesis and characterization of compounds structurally related to N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide have contributed significantly to drug development efforts. These compounds serve as key intermediates or precursors in the synthesis of potential therapeutic agents, including kinase inhibitors and anticancer drugs. For example, the discovery of selective Met kinase inhibitors for potential treatment of cancers illustrates the application of such compounds in designing new therapeutic agents (Schroeder et al., 2009).
Anticancer and Enzyme Inhibition
Pyrrolo[2,3-d]pyrimidine derivatives, structurally related to N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide, have been synthesized and evaluated for their antitumor activity and enzyme inhibition properties. These compounds showed selectivity for high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry, indicating their potential in cancer therapy (Wang et al., 2010).
Propriétés
IUPAC Name |
N-(2-bromophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c12-7-3-1-2-4-8(7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTNHWLTFQNDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=O)NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

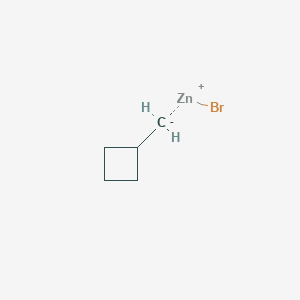
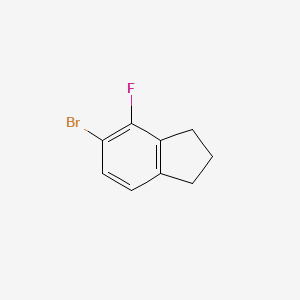
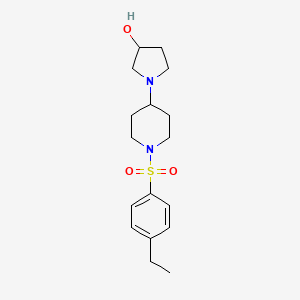
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2769259.png)
![(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769263.png)
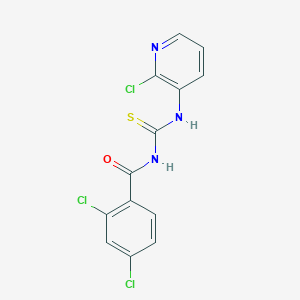
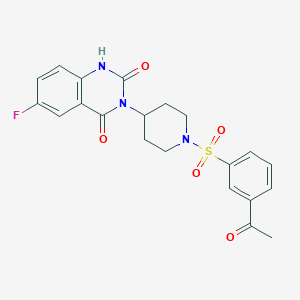
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2769267.png)
![Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B2769269.png)
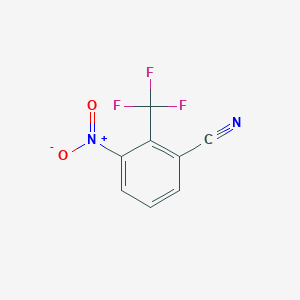
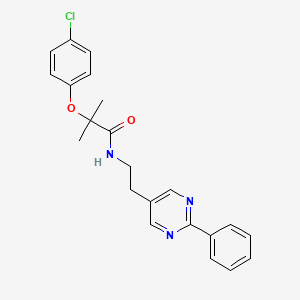
![Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B2769272.png)
![Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2769273.png)
![3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide](/img/structure/B2769275.png)